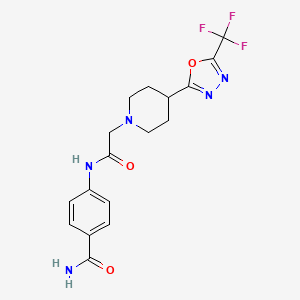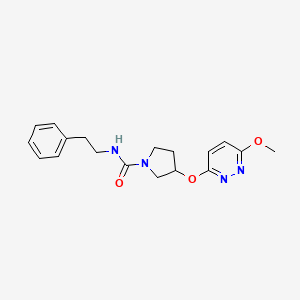
9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves multi-step reactions, typically starting from purine derivatives. For instance, the synthesis of 6-cyano-9-substituted-9H-purines showcases a high-yielding, one-step process involving refluxing triethyl orthoformate with corresponding formamidines, demonstrating the versatility of purine chemistry in generating complex molecules (Al‐Azmi et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest is determined using techniques like X-ray crystallography. For example, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure revealed through single crystal X-ray diffraction, showcasing the detailed molecular architecture and interactions such as hydrogen bonding patterns that stabilize the crystal structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives are varied and can lead to numerous biologically active compounds. The synthesis of 6-(alkylamino)-9-benzyl-9H-purines, for instance, highlights the anticonvulsant activity of these compounds, demonstrating the functional diversity achievable through specific substitutions on the purine core (Kelley et al., 1988).
Physical Properties Analysis
The physical properties of purine derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline form. These properties are crucial for their practical application in drug development and other areas.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of purine derivatives like 9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, are central to their application in medicinal chemistry. Studies on similar compounds emphasize the importance of substituents on the purine ring in determining their chemical behavior and potential as pharmacological agents (Higashino et al., 1982).
科学的研究の応用
Tautomerism in Nucleic Acid Bases
Purine derivatives, including the mentioned compound, can exhibit tautomerism, which is a crucial aspect in nucleic acid base pairing and mutagenesis. For example, studies on nucleic acid bases have shown that tautomeric shifts can influence DNA replication accuracy, leading to mutations. The research by Person et al. (1989) discusses the tautomeric equilibria of purine and pyrimidine bases and their interactions with the environment, highlighting the biological significance of these shifts in nucleic acid bases (Person et al., 1989).
Flame Retardants and Environmental Impact
The application of purine derivatives in materials science, such as in the development of flame retardants, is another area of interest. Levchik and Weil (2006) reviewed the progress in phosphorus-based flame retardants, a category where purine derivatives could potentially contribute due to their structural versatility and reactivity (Levchik & Weil, 2006).
CNS Acting Drugs
Purine derivatives have also been explored for their central nervous system (CNS) activity. Saganuwan (2017) identified functional chemical groups in heterocycles, including purines, that may serve as lead molecules for synthesizing compounds with potential CNS activity, indicating the relevance of purine derivatives in drug discovery (Saganuwan, 2017).
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQZVDGRDCWDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)



![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)
![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)